molecular formula C17H15ClN6O2 B12014952 4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12014952
M. Wt: 370.8 g/mol
InChI Key: XRDQVCQTOKLPHI-VXLYETTFSA-N
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Description

4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C17H16ClN5. It is known for its unique structure, which combines a dimethylamino group, a nitrobenzaldehyde moiety, and a phthalazinyl hydrazone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-chloro-1-phthalazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products Formed

    Oxidation: Formation of nitroamines or nitroso compounds.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzaldehydes or phthalazinyl derivatives.

Scientific Research Applications

4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with molecular targets and pathways. For instance, its antileishmanial activity is believed to be mediated through oxidative stress, which affects the viability of the Leishmania braziliensis parasite . The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone

Uniqueness

4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN6O2

Molecular Weight

370.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C17H15ClN6O2/c1-23(2)14-8-7-11(9-15(14)24(25)26)10-19-21-17-13-6-4-3-5-12(13)16(18)20-22-17/h3-10H,1-2H3,(H,21,22)/b19-10+

InChI Key

XRDQVCQTOKLPHI-VXLYETTFSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)[N+](=O)[O-]

Origin of Product

United States

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